Protein Synthesis Inhibition: Ardma (PAN) vs. Puromycin
Ardma (Puromycin Aminonucleoside) does not inhibit protein synthesis, unlike its parent compound puromycin, which is a potent inhibitor. A direct comparison in Ehrlich ascites tumor cells, rat liver, and rat kidney confirmed that puromycin blocks cytoplasmic protein synthesis, while Ardma had no appreciable effect, even after prolonged application [1]. This functional distinction is critical for experiments requiring specific induction of nephrosis without broad translational inhibition.
| Evidence Dimension | Inhibition of cytoplasmic protein synthesis |
|---|---|
| Target Compound Data | No appreciable effect |
| Comparator Or Baseline | Puromycin: Potent inhibition |
| Quantified Difference | Qualitative difference: Puromycin inhibits, PAN does not |
| Conditions | Ehrlich ascites tumor cells (mouse), rat liver and kidney; in vivo and in vitro assays |
Why This Matters
This distinction is crucial for researchers who need to study nephrosis or podocyte injury independently of global translation shutdown, ensuring experimental specificity.
- [1] Weisberger, A. S., & Wolfe, S. (1964). Vergleichende Untersuchungen über die Wirkung von Puromycin und Aminonucleosid auf die Proteinsynthese. Klinische Wochenschrift, 42(12), 578-582. View Source
